Electrophilic Addition Regioselectivity: 100% Single Regioisomer Formation vs. Unspecified Alkene Performance
In electrophilic HCl addition, 1-methoxycyclohexene exhibits complete regioselectivity, yielding 1-chloro-1-methoxycyclohexane as the sole product [1]. This outcome is dictated by resonance stabilization of the intermediate carbocation, wherein the methoxy group directs electrophilic attack exclusively to the β-position. By contrast, non-methoxy-substituted alkenes (e.g., cyclohexene) lack this directing capability and typically produce regioisomeric mixtures or Markovnikov/anti-Markovnikov product distributions that require chromatographic separation [1].
| Evidence Dimension | Regioselectivity of HCl addition |
|---|---|
| Target Compound Data | 1-chloro-1-methoxycyclohexane as sole product (100% regioisomeric purity) |
| Comparator Or Baseline | Unsubstituted alkenes (e.g., cyclohexene, chloroethene) |
| Quantified Difference | Single regioisomer vs. regioisomeric mixture; chromatographic separation avoided |
| Conditions | Electrophilic addition of HCl; ambient temperature |
Why This Matters
Predictable, single-regioisomer product formation eliminates purification steps and associated yield losses, reducing both processing time and material cost per synthetic cycle.
- [1] Filo. The addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product. URL: https://askfilo.com/user-question-answers-chemistry/the-addition-of-hcl-to-1-methoxycyclohexene-yields-1-3238363737313533 View Source
